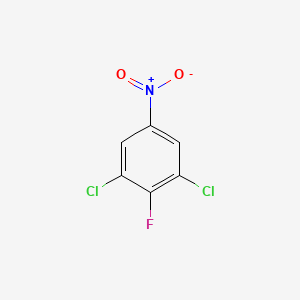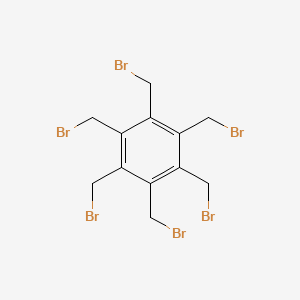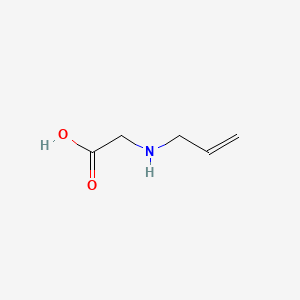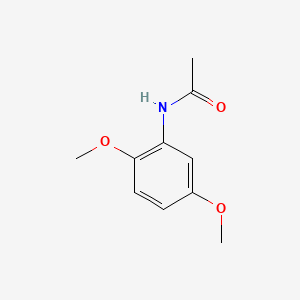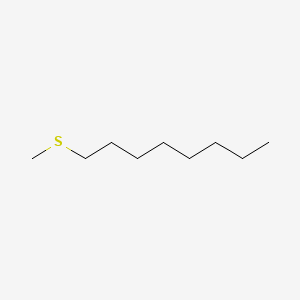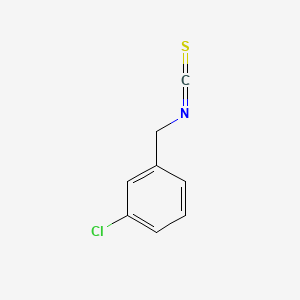
Isothiocyanate de 3-chlorobenzyl
Vue d'ensemble
Description
3-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a chlorobenzyl group attached to an isothiocyanate functional group.
Applications De Recherche Scientifique
3-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
3-Chlorobenzyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes . These targets play crucial roles in cellular processes, and their modulation can lead to significant changes in cell behavior.
Mode of Action
The compound interacts with its targets primarily through its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction can lead to changes in the function of the target proteins, affecting various cellular processes. For instance, it has been shown to inhibit the Akt pathway, a key signaling pathway involved in cell survival .
Biochemical Pathways
3-Chlorobenzyl isothiocyanate affects several biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects can lead to a variety of downstream effects, including the prevention of cancer.
Pharmacokinetics
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are metabolized in the body by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of the compound, as it determines how quickly it is broken down and removed from the body.
Result of Action
The molecular and cellular effects of 3-Chlorobenzyl isothiocyanate’s action are diverse, due to its interaction with multiple targets and pathways. It has been shown to induce oxidative stress, suppress the metastasis potential of cancer cells , and inhibit cell growth . These effects can contribute to its anticancer properties.
Action Environment
The action, efficacy, and stability of 3-Chlorobenzyl isothiocyanate can be influenced by various environmental factors. For instance, the pH can affect the formation of isothiocyanates from their glucosinolate precursors . Additionally, the presence of certain cofactors can influence the hydrolysis of glucosinolates . More research is needed to fully understand the impact of environmental factors on the action of 3-Chlorobenzyl isothiocyanate.
Analyse Biochimique
Biochemical Properties
3-Chlorobenzyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely dependent on the specific biochemical properties of 3-Chlorobenzyl isothiocyanate.
Cellular Effects
The effects of 3-Chlorobenzyl isothiocyanate on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
At the molecular level, 3-Chlorobenzyl isothiocyanate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf 2, and modulate cell cycle regulators .
Metabolic Pathways
3-Chlorobenzyl isothiocyanate is likely involved in various metabolic pathways. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chlorobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzylamine with thiophosgene (CSCl2) under controlled conditions . Another method includes the reaction of 3-chlorobenzylamine with carbon disulfide (CS2) and an appropriate base, followed by oxidation . These reactions typically require an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of 3-chlorobenzyl isothiocyanate often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process . Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, peracids
Reaction Conditions: Inert atmosphere, moderate temperatures, and appropriate solvents such as dichloromethane or toluene.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Sulfonyl Derivatives: Formed through oxidation reactions.
Thiocarbamate Derivatives: Formed through substitution reactions with alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison
3-Chlorobenzyl isothiocyanate is unique due to the presence of a chlorine atom in the benzyl group, which can influence its reactivity and biological activity compared to other isothiocyanates . For example, benzyl isothiocyanate and phenyl isothiocyanate lack the chlorine atom, which may result in different pharmacological properties and mechanisms of action . Sulforaphane, another well-known isothiocyanate, is derived from cruciferous vegetables and has been extensively studied for its anticancer properties .
Propriétés
IUPAC Name |
1-chloro-3-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLZOLEJMSOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190439 | |
| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-58-4 | |
| Record name | 1-Chloro-3-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, m-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3694-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


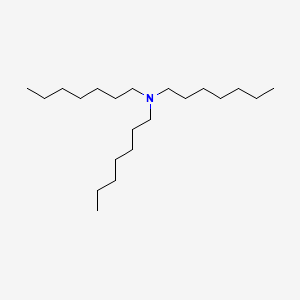

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
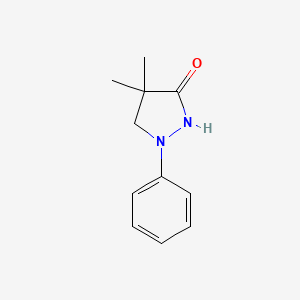
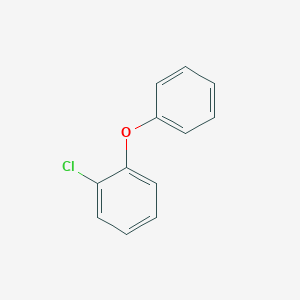

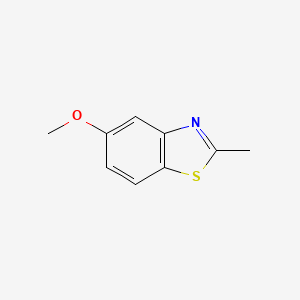
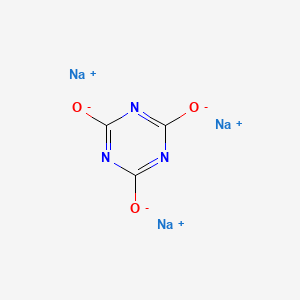
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
